3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid is a complex organic compound characterized by its unique structure, which includes pyrrole rings and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid typically involves the reaction of pyrrole derivatives with formaldehyde and other reagents under controlled conditions. The process often requires a catalyst to facilitate the formation of the methylene bridge between the pyrrole rings. Reaction conditions such as temperature, pH, and solvent choice are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid: shares similarities with other pyrrole-based compounds and carboxymethyl derivatives.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): is another compound with a methylene bridge but different functional groups.
Uniqueness
The uniqueness of 3,3’-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
56176-37-5 |
---|---|
Molecular Formula |
C19H22N2O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C19H22N2O8/c22-16(23)3-1-10-8-20-14(12(10)5-18(26)27)7-15-13(6-19(28)29)11(9-21-15)2-4-17(24)25/h8-9,20-21H,1-7H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
XEUHBZXAUREDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N1)CC2=C(C(=CN2)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.